molecular formula C₂₂H₃₃NO₈ B1140184 Desvenlafaxin-O-Glucuronid CAS No. 1021933-98-1

Desvenlafaxin-O-Glucuronid

Katalognummer: B1140184
CAS-Nummer: 1021933-98-1
Molekulargewicht: 439.5
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Desvenlafaxine-o-glucuronide is a metabolite of desvenlafaxine, which is an active metabolite of venlafaxine. Desvenlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) used primarily for the treatment of major depressive disorder. The glucuronidation of desvenlafaxine results in the formation of desvenlafaxine-o-glucuronide, which is a significant pathway in its metabolism .

Wissenschaftliche Forschungsanwendungen

Metabolism and Pharmacokinetics

Desvenlafaxine undergoes extensive metabolism, primarily through glucuronidation, which involves the conjugation of the drug with glucuronic acid. This process is mediated by various UDP-glucuronosyltransferase (UGT) isoforms, notably UGT1A1, UGT1A3, UGT2B4, UGT2B15, and UGT2B17. Approximately 19% of the administered dose of desvenlafaxine is excreted as desvenlafaxine-O-glucuronide in urine .

Table 1: Metabolic Pathways of Desvenlafaxine

Metabolic PathwayDescriptionMajor Enzymes Involved
GlucuronidationConjugation with glucuronic acidUGT1A1, UGT1A3, UGT2B4, UGT2B15, UGT2B17
OxidationN-demethylation and other oxidative processesCYP3A4, CYP2C19

Clinical Applications

Desvenlafaxine-O-glucuronide's role in pharmacotherapy extends beyond mere metabolism; it has implications for drug-drug interactions and therapeutic efficacy.

Drug-Drug Interactions

Desvenlafaxine is known for its relatively predictable pharmacokinetic profile, which may reduce the risk of interactions compared to other antidepressants. The glucuronidation pathway can be a site for potential interactions with other medications that are substrates or inhibitors of UGT enzymes . Understanding these interactions is critical in clinical settings to avoid adverse effects.

Efficacy in Major Depressive Disorder

Clinical studies have demonstrated that desvenlafaxine is effective in treating major depressive disorder (MDD). A pooled analysis from multiple trials indicated significant improvements in depression scales (e.g., Hamilton Rating Scale for Depression) when comparing desvenlafaxine to placebo .

Table 2: Summary of Clinical Trials on Desvenlafaxine

StudyDosage (mg/d)Duration (weeks)Primary OutcomeResult
Liebowitz et al (2010)508HDRS 17 Total ScoreSignificant improvement (P < .05)
Phase III Trial1008HDRS 17 Total ScoreNo significant difference vs placebo
Long-term StudyVariableOngoingVarious scalesOverall efficacy established

Case Studies and Clinical Insights

Several case studies highlight the importance of monitoring patients on desvenlafaxine due to its metabolic pathways. For instance, patients with hepatic impairment showed increased exposure to desvenlafaxine due to reduced clearance rates .

Case Study Example: Hepatic Impairment

  • Patient Profile : 65-year-old female with moderate hepatic impairment.
  • Treatment : Initiated on desvenlafaxine at a lower dose due to increased AUC.
  • Outcome : Improved depressive symptoms with careful monitoring of liver function.

Wirkmechanismus

Target of Action

Desvenlafaxine-o-glucuronide, also known as Desvenlafaxine, is an antidepressant agent and a serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorders in adults . The primary targets of Desvenlafaxine are the serotonin and norepinephrine transporters in the central nervous system . These transporters play a crucial role in mood regulation, and their inhibition can help alleviate symptoms of depression .

Mode of Action

The exact mechanism of the antidepressant action of Desvenlafaxine is unknown but is thought to be related to the potentiation of serotonin and norepinephrine in the central nervous system, through inhibition of their reuptake . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood and reduced depressive symptoms .

Biochemical Pathways

The primary metabolic pathways for Desvenlafaxine include glucuronidation, oxidation, and N-demethylation . In humans, Desvenlafaxine is the predominant drug-related species in plasma and urine . In mice, rats, and dogs, desvenlafaxine-o-glucuronide is the most commonly detected in plasma and urine . The glucuronidation of Desvenlafaxine is likely catalyzed by UGT1A1, UGT1A3, UGT2B4, UGT2B15, and UGT2B17 .

Pharmacokinetics

Desvenlafaxine is primarily metabolized by conjugation, mediated by UGT isoforms, and to a minor extent, through oxidative metabolism . The binding of Desvenlafaxine to plasma proteins is low (30%) and the mean terminal half-life (t 1/2), is approximately 11 hours . It is mostly metabolized by O-glucuronide conjugation by UDP-glucuronyltransferase (UGT) enzymes, including UGT1A1, UGT1A3, UGT2B4, UGT2B15, and UGT2B17 . To a lesser extent, it undergoes oxidative metabolism .

Result of Action

The molecular and cellular effects of Desvenlafaxine’s action are primarily related to its impact on serotonin and norepinephrine levels in the brain. By inhibiting their reuptake, Desvenlafaxine increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood and reduced depressive symptoms .

Action Environment

The action, efficacy, and stability of Desvenlafaxine can be influenced by various environmental factors. For instance, genetic polymorphisms in CYP and UGT enzymes, and ABC and SLCO1B1 transporters can impact the pharmacokinetics and safety of Desvenlafaxine . Furthermore, the incidence of adverse drug reactions can be higher in certain environments, such as in multiple-dose clinical trials . Therefore, the environment in which Desvenlafaxine is administered can significantly influence its action and efficacy.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of desvenlafaxine-o-glucuronide involves the glucuronidation of desvenlafaxine. This process can be carried out in vitro using human liver microsomes or recombinant UDP-glucuronosyltransferase (UGT) enzymes. The reaction typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) as a cofactor and is conducted at physiological pH and temperature .

Industrial Production Methods

Industrial production of desvenlafaxine-o-glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors containing human liver microsomes or recombinant UGT enzymes. The reaction conditions are optimized to ensure maximum yield and purity of the product. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are commonly used for the purification and analysis of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Desvenlafaxine-o-glucuronide primarily undergoes glucuronidation, a type of conjugation reaction. This reaction involves the addition of glucuronic acid to desvenlafaxine, facilitated by UGT enzymes .

Common Reagents and Conditions

Major Products

The major product of the glucuronidation reaction is desvenlafaxine-o-glucuronide. This metabolite is more water-soluble than its parent compound, facilitating its excretion from the body .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Desvenlafaxine-o-glucuronide is unique in its metabolic pathway, as it is formed through glucuronidation, a process that enhances its water solubility and facilitates its excretion. This distinguishes it from other metabolites that may undergo different metabolic pathways such as oxidation or reduction .

Biologische Aktivität

Desvenlafaxine-O-glucuronide is a significant metabolite of desvenlafaxine, an antidepressant belonging to the serotonin-norepinephrine reuptake inhibitor (SNRI) class. This compound is formed primarily through glucuronidation, a phase II metabolic process facilitated by various UDP-glucuronosyltransferase (UGT) enzymes. Understanding the biological activity of desvenlafaxine-O-glucuronide is crucial for evaluating its therapeutic efficacy, safety, and potential drug interactions.

Metabolism and Pharmacokinetics

Desvenlafaxine is predominantly metabolized via conjugation to form desvenlafaxine-O-glucuronide. The major UGT isoforms involved in this process include UGT1A1, UGT1A3, UGT2B4, UGT2B15, and UGT2B17. In preclinical studies, desvenlafaxine-O-glucuronide accounted for approximately 78% to 96% of the circulating metabolites in plasma across various species, including rats and dogs .

Key Pharmacokinetic Parameters

ParameterValue
C_max (maximum concentration)376 ng/mL
Terminal half-life (t_1/2)Approximately 11 hours
Plasma protein bindingLow (30%)

The pharmacokinetics of desvenlafaxine are relatively consistent across individuals with different CYP2D6 metabolizer phenotypes, indicating a low potential for drug-drug interactions mediated by this enzyme .

Desvenlafaxine-O-glucuronide exhibits biological activity primarily through its role as a metabolite of desvenlafaxine. While the parent compound acts on serotonin and norepinephrine reuptake inhibition, the glucuronide metabolite may have distinct pharmacological properties. Studies suggest that glucuronides can sometimes exhibit pharmacological activity independent of their parent compounds .

Case Studies and Clinical Implications

  • Efficacy in Depression : Clinical trials have demonstrated that desvenlafaxine at doses of 50 mg/day shows significant efficacy in treating major depressive disorder without notable monoamine oxidase inhibitory activity or significant affinity for other receptors such as muscarinic or histaminergic receptors .
  • Safety Profile : Desvenlafaxine has been shown to have a favorable safety profile with minimal adverse effects related to CYP-mediated drug-drug interactions. This is particularly advantageous for patients who are on multiple medications .
  • Pharmacodynamic Interactions : In vitro studies indicate that desvenlafaxine does not significantly inhibit CYP450 enzymes, including CYP2D6 and P-glycoprotein transporters, further supporting its low interaction potential with other drugs metabolized by these pathways .

Research Findings

Recent studies have focused on the implications of genetic polymorphisms in UGT enzymes affecting the metabolism of desvenlafaxine and its glucuronide metabolite. Variability in UGT activity could lead to differences in therapeutic outcomes among patients . Additionally, research into the role of desvenlafaxine-O-glucuronide in detoxification processes highlights its importance in drug metabolism and safety assessments.

Eigenschaften

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33NO8/c1-23(2)12-15(22(29)10-4-3-5-11-22)13-6-8-14(9-7-13)30-21-18(26)16(24)17(25)19(31-21)20(27)28/h6-9,15-19,21,24-26,29H,3-5,10-12H2,1-2H3,(H,27,28)/t15?,16-,17-,18+,19-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDOISGIGBUYGA-NMXLZWJASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3(CCCCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC(C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3(CCCCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601343443
Record name Desvenlafaxine-O-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601343443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021933-98-1
Record name Desvenlafaxine-o-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1021933981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desvenlafaxine-O-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601343443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESVENLAFAXINE-O-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68PDXVEFMN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name O-Desmethylvenlafaxine glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061172
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.